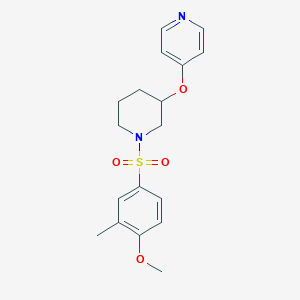

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a sulfonyl group attached to a methoxy-methylphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-14-12-17(5-6-18(14)23-2)25(21,22)20-11-3-4-16(13-20)24-15-7-9-19-10-8-15/h5-10,12,16H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHWSDDDMAFOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 4-Methoxy-3-methylbenzenesulfonyl chloride: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

Formation of the Piperidine Intermediate: The sulfonyl chloride is then reacted with piperidine to form the sulfonyl-piperidine intermediate.

Coupling with Pyridine: Finally, the intermediate is coupled with 4-hydroxypyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonylation Reaction

The compound’s sulfonyl group is introduced via reaction with 4-methoxyphenylsulfonyl chloride . This reagent reacts with the piperidine moiety under basic conditions (aqueous solution, pH 9–10), forming a sulfonamide bond. The reaction mechanism involves nucleophilic attack by the piperidine’s nitrogen on the electrophilic sulfur center of the sulfonyl chloride .

Key Details :

-

Reagents : 4-Methoxyphenylsulfonyl chloride, aqueous base (e.g., NaOH).

-

Conditions : pH-controlled environment (9–10).

-

Product : Introduces the sulfonyl group (-SO₂-) to the piperidine ring .

Etherification Process

The ether bond linking the pyridine and piperidine rings is formed through nucleophilic substitution . A hydroxyl group on the pyridine ring reacts with a leaving group (e.g., a halide or tosylate) on the piperidine-sulfonyl moiety. This reaction typically occurs under basic conditions (e.g., NaOH in DMF) to deprotonate the nucleophile and facilitate substitution.

Key Details :

-

Reagents : Pyridine hydroxyl group, piperidine derivative with a leaving group, base (e.g., NaOH).

-

Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature.

-

Product : Ether bond formation between pyridine and piperidine.

Reduction of Sulfonyl Group

The sulfonyl group (-SO₂-) can be reduced to a sulfide (-S-) using strong reducing agents. For example:

-

Lithium aluminum hydride (LiAlH₄) : A classic reducing agent for sulfonamides.

-

Hydrogen gas with a palladium catalyst : Provides milder conditions for selective reduction.

Key Details :

-

Reagents : LiAlH₄ or H₂/Pd.

-

Conditions : Inert atmosphere (e.g., THF or ethanol).

-

Product : Sulfide derivative (e.g., -S- instead of -SO₂-).

Oxidation of Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring can be oxidized to a hydroxyl group (-OH) . Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used. This reaction alters solubility and potential bioavailability.

Key Details :

-

Reagents : KMnO₄, CrO₃, or other oxidizing agents.

-

Conditions : Acidic or neutral aqueous environment.

-

Product : Phenolic hydroxyl group (-OH) replaces methoxy (-OCH₃).

Comparison of Reaction Types

Research Findings

-

Sulfonyl Group Reactivity : The sulfonamide group enhances stability and bioavailability, making it a key functional group in drug design.

-

Ether Bond Stability : The ether linkage between pyridine and piperidine is resistant to hydrolysis under physiological conditions, ensuring structural integrity in biological systems.

-

Redox Transformations : Reduction of the sulfonyl group to a sulfide may alter interactions with molecular targets, while methoxy-to-hydroxyl oxidation impacts solubility.

This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for optimizing pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine is , with a molecular weight of approximately 377.5 g/mol. The sulfonyl group enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

Pharmacological Applications

-

Antimicrobial Activity

- Compounds with sulfonamide functionalities have demonstrated significant antimicrobial properties. The presence of the piperidine and pyridine rings enhances the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

-

Neuropharmacology

- The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating central nervous system disorders. Research indicates that similar compounds can modulate neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection.

-

Anti-inflammatory Properties

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it relevant for conditions such as arthritis or other inflammatory diseases. The sulfonamide group is known for its ability to inhibit pro-inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity .

Study 2: Neuroprotective Effects

Research into neuroprotective compounds revealed that derivatives similar to this compound exhibited protective effects against oxidative stress in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 3: Anti-inflammatory Activity

In vitro studies demonstrated that compounds with similar structural motifs could inhibit pro-inflammatory cytokines in macrophage cultures. This suggests that this compound may have therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the methyl group on the phenyl ring.

4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine: Lacks the methoxy group on the phenyl ring.

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring, along with the sulfonyl-piperidine and pyridine moieties, makes 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine unique. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

The compound 4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine , identified by its CAS number 2034473-46-4 , is a pyridine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 391.5 g/mol . Its structure includes a piperidine ring and a methoxy-substituted phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N3O4S |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 2034473-46-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives of piperidine and pyridine have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.22 to 0.25 μg/mL , indicating potent antibacterial properties .

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial efficacy of several piperidine derivatives, revealing that certain modifications to the piperidine structure significantly enhanced activity against Gram-positive and Gram-negative bacteria. The compound was among those tested, showing promising results in inhibiting biofilm formation .

- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the presence of a methoxy group on the phenyl ring increases lipophilicity, which correlates with improved membrane permeability and enhanced biological activity . Iterative medicinal chemistry efforts have led to the identification of potent analogs that inhibit choline transporters, further supporting the therapeutic potential of this class of compounds.

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This results in increased permeability and eventual cell lysis .

Q & A

Q. How does the compound’s crystal structure inform its conformational stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.